Structural Scarcity: CAS 518304-36-4 as a Unique Patent-Exemplified Acylsulfonamide-Benzofuran KAT6A/B Inhibitor Intermediate
The compound CAS 518304-36-4 embodies a specific N-acetyl-4-methoxybenzenesulfonamide substitution pattern on the tetrahydrodibenzo[b,d]furan scaffold that is distinct from the 6-dimethylamino-benzofuran-2-carboxamide-based acylsulfonamide series culminating in BAY-184 [1]. While BAY-184 (CAS 2520347-03-7) achieved KAT6A IC50 = 71 nM and KAT6B IC50 = 83 nM as a result of extensive multiparametric optimization including dimethylamino-mediated subpocket occupancy and crystallographically confirmed Ser690 H-bond interactions, the N-acetyl-4-methoxybenzenesulfonamide variant represents an earlier or alternative structural branch within the same patent family (US20250136553A1) covering acylsulfonamide KAT6A inhibitors [2][3]. This structural uniqueness makes CAS 518304-36-4 irreplaceable for any research program requiring this specific substitution pattern for comparative SAR, selectivity profiling, or intellectual property landscape analysis.
| Evidence Dimension | Structural identity and documented role within KAT6A/B inhibitor chemotype series |
|---|---|
| Target Compound Data | N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide; acylsulfonamide-benzofuran scaffold with N-acetyl-4-methoxybenzenesulfonamide R-group |
| Comparator Or Baseline | BAY-184 (compound 29); acylsulfonamide-benzofuran scaffold with 6-dimethylamino-benzofuran-2-carboxamide core; KAT6A IC50 = 71 nM, KAT6B IC50 = 83 nM |
| Quantified Difference | Structurally distinct R-group substitution pattern; KAT6A/B activity for CAS 518304-36-4 is not reported in peer-reviewed literature and cannot be assumed equivalent to BAY-184 |
| Conditions | Structural comparison based on patent disclosures and medicinal chemistry literature; biochemical activity data for CAS 518304-36-4 at KAT6A/B targets absent from public domain |
Why This Matters
Procurement of the exact CAS compound is the only way to interrogate the biological consequences of this specific substitution pattern in KAT6A/B inhibitor SAR studies, as potency and selectivity cannot be extrapolated from BAY-184 data.
- [1] Ter Laak, A., Hillig, R.C., Ferrara, S.J., et al. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. Journal of Medicinal Chemistry, 2024, 67(21), 19282–19303. View Source
- [2] Adooq Bioscience. BAY-184 (A29182) Product Data Sheet. CAS 2520347-03-7. View Source
- [3] US Patent Application US20250136553A1. Acylsulfonamide KAT6A Inhibitors. Filed 2024. View Source
